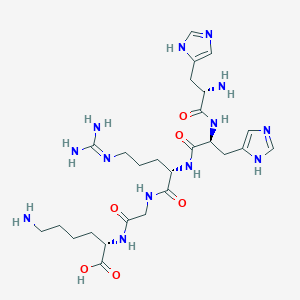
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- is a peptide compound composed of the amino acids lysine, histidine, arginine, and glycine. This compound is known for its potential biological activities, including immunomodulatory and anti-inflammatory effects. It is often studied for its applications in various fields such as medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-arginine, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Histidyl radicals or oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
Applications De Recherche Scientifique
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.
Comparaison Avec Des Composés Similaires
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can be compared to other similar peptides:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-inflammatory properties.
L-lysyl-L-histidyl-L-arginyl: Studied for its role in cellular signaling and immune modulation.
Similar Compounds
- Glycyl-L-histidyl-L-lysine
- L-lysyl-L-histidyl-L-arginyl
- L-arginyl-L-histidyl-L-lysyl
These comparisons highlight the unique combination of amino acids in L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- and its specific biological activities.
Propriétés
Numéro CAS |
391652-67-8 |
|---|---|
Formule moléculaire |
C26H43N13O6 |
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N13O6/c27-6-2-1-4-19(25(44)45)37-21(40)12-34-23(42)18(5-3-7-33-26(29)30)38-24(43)20(9-16-11-32-14-36-16)39-22(41)17(28)8-15-10-31-13-35-15/h10-11,13-14,17-20H,1-9,12,27-28H2,(H,31,35)(H,32,36)(H,34,42)(H,37,40)(H,38,43)(H,39,41)(H,44,45)(H4,29,30,33)/t17-,18-,19-,20-/m0/s1 |
Clé InChI |
BYUXJCZERSGMCM-MUGJNUQGSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
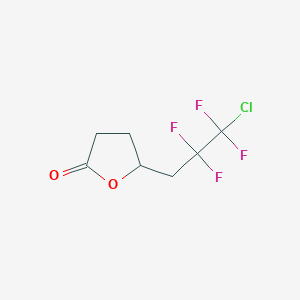
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
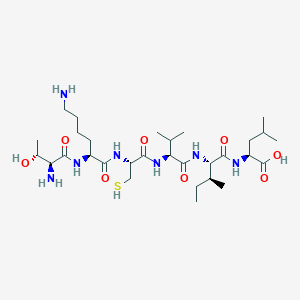
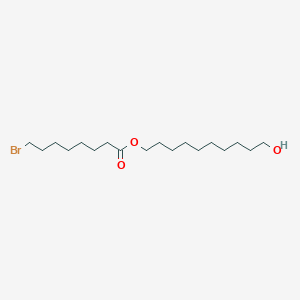

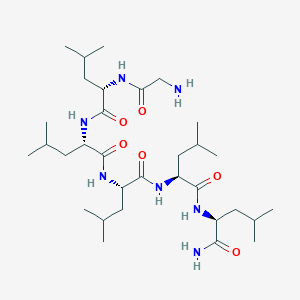
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
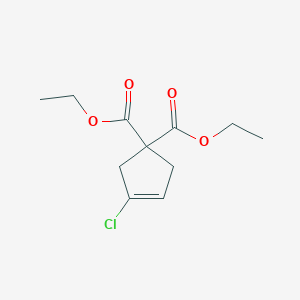
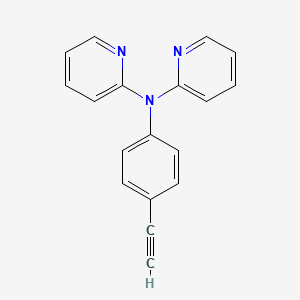
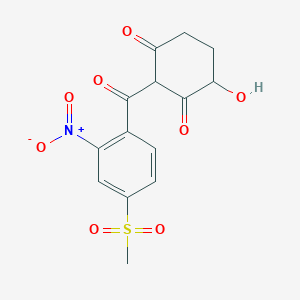
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
